molecular formula C16H21N3O2 B6637844 N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide

Cat. No. B6637844
M. Wt: 287.36 g/mol
InChI Key: MIDNKJUGGZERJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide, also known as EIDD-2801, is a small molecule antiviral drug that has shown promising results against a range of RNA viruses, including SARS-CoV-2, the virus that causes COVID-19.

Mechanism of Action

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is a prodrug that is converted to its active form, N4-hydroxycytidine (NHC), by intracellular enzymes. NHC is incorporated into viral RNA during replication, leading to lethal mutagenesis of the virus. This mechanism of action is thought to be less prone to resistance than other antiviral drugs that target viral proteins.
Biochemical and Physiological Effects:
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to be well-tolerated in preclinical studies and has a favorable pharmacokinetic profile. It is rapidly converted to NHC in vivo and has a long half-life, allowing for once-daily dosing. N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has also been shown to have minimal toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has several advantages for lab experiments. It has broad-spectrum activity against RNA viruses, making it a useful tool for studying viral replication and pathogenesis. Its mechanism of action is also unique and offers a potential avenue for the development of new antiviral drugs. However, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established.

Future Directions

There are several potential future directions for N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide. One area of research is the development of combination therapies that target multiple stages of viral replication. Another area of research is the optimization of the pharmacokinetic properties of N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide to improve its efficacy and safety in humans. Finally, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide may have potential applications in the treatment of other RNA viruses, such as hepatitis C virus and Zika virus.

Synthesis Methods

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide was developed by scientists at Emory University and Ridgeback Biotherapeutics. The synthesis method involves the reaction of 1-ethyl-5-methyl-1H-benzimidazole-2-carboxylic acid with 1,3-cyclopentanedione in the presence of potassium carbonate and acetic anhydride. The resulting compound is then treated with hydroxylamine hydrochloride to form N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide.

Scientific Research Applications

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to have potent antiviral activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, respiratory syncytial virus, chikungunya virus, and Venezuelan equine encephalitis virus. It has also been shown to have broad-spectrum activity against coronaviruses, including SARS-CoV-1, MERS-CoV, and several bat coronaviruses.

properties

IUPAC Name

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-19-13-7-6-11(2)10-12(13)17-15(19)18-14(20)16(21)8-4-5-9-16/h6-7,10,21H,3-5,8-9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDNKJUGGZERJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)N=C1NC(=O)C3(CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide

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